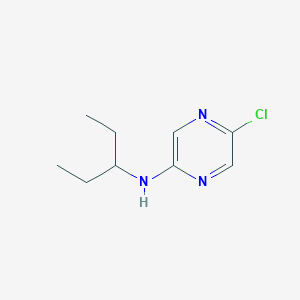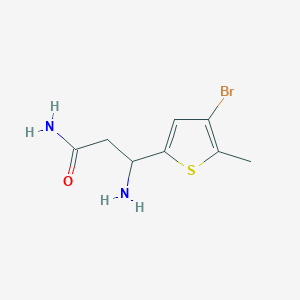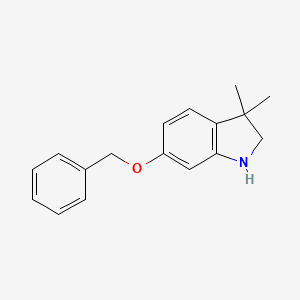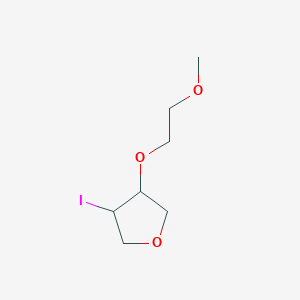
3-Iodo-4-(2-methoxyethoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(2-methoxyethoxy)oxolane is a chemical compound with the molecular formula C₇H₁₃IO₃ and a molecular weight of 272.08 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and a methoxyethoxy group attached to an oxolane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(2-methoxyethoxy)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4-(2-methoxyethoxy)oxolane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination of the oxolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(2-methoxyethoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
3-Iodo-4-(2-methoxyethoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(2-methoxyethoxy)oxolane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxyethoxy group can also affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-(2-ethoxyethoxy)oxolane: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
3-Bromo-4-(2-methoxyethoxy)oxolane: Similar structure but with a bromine atom instead of an iodine atom.
4-(2-Methoxyethoxy)oxolane: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Iodo-4-(2-methoxyethoxy)oxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. The combination of the oxolane ring and the methoxyethoxy group also contributes to its unique behavior in various chemical reactions .
Properties
Molecular Formula |
C7H13IO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
3-iodo-4-(2-methoxyethoxy)oxolane |
InChI |
InChI=1S/C7H13IO3/c1-9-2-3-11-7-5-10-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
FDJQWYYPPXKJAK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1COCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13313856.png)
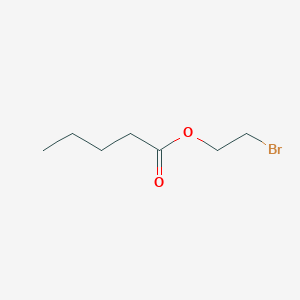
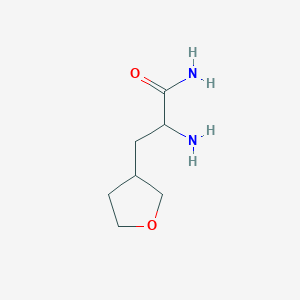
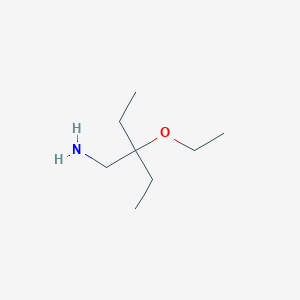
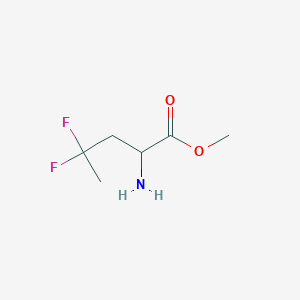
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13313888.png)

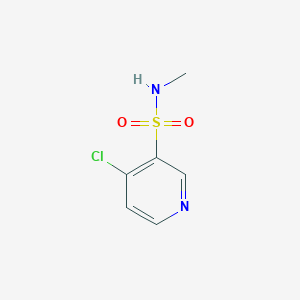
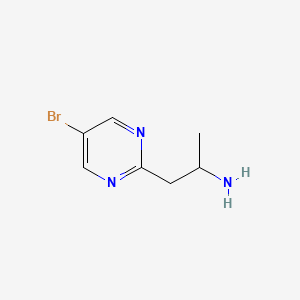
![5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid](/img/structure/B13313896.png)

